Ethyl 2-(4-chloro-2-formylphenoxy)acetate
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Overview
Description
Ethyl 2-(4-chloro-2-formylphenoxy)acetate is a chemical compound with the molecular formula C11H11ClO4 and a molecular weight of 242.66 g/mol. This compound is primarily used in scientific research and has diverse applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-chloro-2-formylphenoxy)acetate can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloro-2-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of ethyl (4-chloro-2-formylphenoxy)acetate often involves continuous synthesis methods to enhance yield and purity. For example, a method for continuously synthesizing ethyl 4-chloroacetoacetates involves the reaction of diketene with chlorine gas in a falling film reactor, followed by esterification with ethanol . This method improves reaction selectivity and reduces energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-2-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-chloro-2-formylphenoxyacetic acid.
Reduction: Ethyl (4-chloro-2-hydroxyphenoxy)acetate.
Substitution: Ethyl (4-amino-2-formylphenoxy)acetate.
Scientific Research Applications
Ethyl 2-(4-chloro-2-formylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of herbicidal ionic liquids and specialty chemicals such as dyes, pigments, and fluorescent materials.
Biology: Employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicine: Utilized in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: Applied in the production of specialty chemicals with enhanced properties for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl (4-chloro-2-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of herbicidal ionic liquids, the compound acts as a building block that interacts with other molecules to form active ionic liquids with herbicidal properties . The exact molecular targets and pathways depend on the specific application and the compounds it interacts with .
Comparison with Similar Compounds
Ethyl 2-(4-chloro-2-formylphenoxy)acetate can be compared with similar compounds such as:
Ethyl (2-formylphenoxy)acetate: Similar structure but lacks the chloro substituent, which affects its reactivity and applications.
Ethyl (4-chloro-2-methylphenoxy)acetate: Contains a methyl group instead of a formyl group, leading to different chemical properties and uses.
This compound is unique due to its combination of a chloro and formyl group, which provides specific reactivity and versatility in various applications.
Properties
IUPAC Name |
ethyl 2-(4-chloro-2-formylphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMSVBFVAZDXRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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